Divergent Lipophilicity (XLogP) of 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid vs. 4-Cyanophenyl Analog
The 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid (Target) exhibits a markedly lower lipophilicity compared to its 4-cyanophenyl analog (CAS 885274-36-2). The predicted XLogP value for the target compound is -0.3, while the 4-cyanophenyl analog has a predicted XLogP of 0.1 .
| Evidence Dimension | Lipophilicity (Predicted XLogP) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid (CAS 885274-36-2) = 0.1 |
| Quantified Difference | ΔXLogP = -0.4 |
| Conditions | Computational prediction, cross-study comparison. |
Why This Matters
A lower XLogP value suggests the target compound may have improved aqueous solubility and a different distribution profile, which is a critical parameter in early-stage drug discovery .
